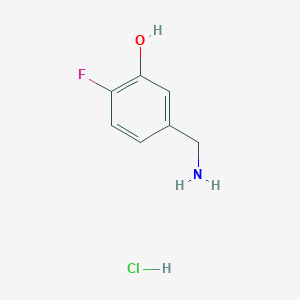
2,6-dichloro-4-(methylsulfanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H6Cl2O2S It is characterized by the presence of two chlorine atoms and a methylsulfanyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(methylsulfanyl)benzoic acid typically involves the chlorination of 4-(methylsulfanyl)benzoic acid. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced at the 2 and 6 positions of the benzoic acid ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2,6-dichloro-4-(methylsulfinyl)benzoic acid or 2,6-dichloro-4-(methylsulfonyl)benzoic acid.
Reduction: Formation of 2,6-dichloro-4-(methylsulfanyl)benzyl alcohol.
Substitution: Formation of 2,6-dichloro-4-(methoxy)benzoic acid or other substituted derivatives.
Scientific Research Applications
2,6-Dichloro-4-(methylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-(methylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of chlorine atoms and the methylsulfanyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(methylsulfonyl)benzoic acid: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.
2,6-Dichloro-4-(methoxy)benzoic acid: Similar structure but with a methoxy group instead of a methylsulfanyl group.
2,6-Dichloro-4-(methylthio)benzoic acid: Similar structure but with a methylthio group instead of a methylsulfanyl group.
Uniqueness
2,6-Dichloro-4-(methylsulfanyl)benzoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties This group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with other similar compounds
Properties
CAS No. |
2145093-98-5 |
|---|---|
Molecular Formula |
C8H6Cl2O2S |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



